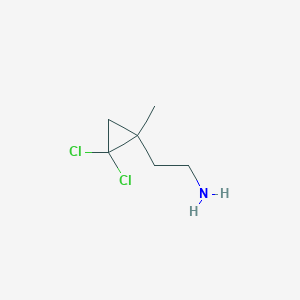

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine

Description

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine is a cyclopropane-containing primary amine with the molecular formula C₅H₁₀Cl₃N and a molar mass of 190.49 g/mol . Its structure features a dichlorinated cyclopropyl ring substituted with a methyl group, attached to an ethanamine backbone. The compound is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of small molecules targeting enzyme inhibition or receptor modulation. It is often isolated as a hydrochloride salt (CAS: 2031261-06-8) to enhance stability and solubility .

Properties

Molecular Formula |

C6H11Cl2N |

|---|---|

Molecular Weight |

168.06 g/mol |

IUPAC Name |

2-(2,2-dichloro-1-methylcyclopropyl)ethanamine |

InChI |

InChI=1S/C6H11Cl2N/c1-5(2-3-9)4-6(5,7)8/h2-4,9H2,1H3 |

InChI Key |

QFULRTHOYNSXGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1(Cl)Cl)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine typically involves the reaction of 2,2-dichloro-1-methylcyclopropane with ethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and low temperatures.

Substitution: Nucleophiles like sodium azide, thiols; reaction conditions include polar aprotic solvents and elevated temperatures.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of azides, thiols, and other substituted derivatives.

Scientific Research Applications

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in scientific research, including drug discovery. The molecule consists of a methylcyclopropyl group attached to an ethanamine backbone and is an amine. The hydrochloride salt form enhances water solubility, making it suitable for various research and industrial applications.

Properties

- IUPAC Name: this compound hydrochloride

- InChI Code: 1S/C6H11Cl2N.ClH/c1-5(2-3-9)4-6(5,7)8;/h2-4,9H2,1H3;1H

- InChI Key: MKZWDULHTMNUDX-UHFFFAOYSA-N

- Molecular Formula: C₆H₁₂Cl₃N

- Molecular Weight: Approximately 204.53 g/mol

- Purity: ≥ 95%

- Physical Form: Powder

- Storage Temperature: 4°C

- Shipping Temperature: Normal

Applications

2-(1-Methylcyclopropyl)ethan-1-amine hydrochloride has several potential applications:

- Drug Discovery: It can be a component in synthesizing new pharmaceutical compounds.

- Pharmacology: Useful in studying its effects on biological targets.

- Scientific Research: It is generally used in scientific research.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 2-(2,2-dichloro-1-methylcyclopropyl)ethan-1-amine and related compounds:

Key Structural and Functional Insights

Halogenation Effects :

- The dichloro-methyl cyclopropyl group in the target compound confers electrophilic character and steric bulk , which may influence binding to hydrophobic pockets in enzymes or receptors. In contrast, the difluoro analog (C₅H₁₀ClF₂N) offers improved metabolic stability due to fluorine’s resistance to oxidative degradation .

Aromatic vs. Cyclopropane Systems :

- Bromophenyl and dimethoxyphenyl derivatives (e.g., 2C-D) rely on aromatic interactions for biological activity, such as binding to serotonin receptors . The cyclopropane ring in the target compound introduces ring strain , which can enhance reactivity or mimic transition states in enzymatic reactions.

Synthetic Utility :

- The target compound’s cyclopropyl group is synthesized via cyclopropanation reactions , similar to methods used for 1-[2-(2,3-dimethoxyphenyl)cyclopropyl]ethan-1-amine . Its dichloro and methyl substituents likely arise from halogenation and alkylation steps during synthesis.

Biological Activity: While phenethylamine derivatives like 2C-D exhibit serotonergic activity , the target compound’s biological profile remains underexplored.

Biological Activity

2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a dichlorinated cyclopropyl moiety, which is hypothesized to influence its biological interactions significantly.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological pathways. It is essential to explore its effects on neurotransmitter systems, particularly those related to amine neurotransmitters.

Neurotransmitter Interaction

Preliminary studies suggest that the compound may exhibit properties similar to other amines, potentially influencing serotonin and norepinephrine pathways. This interaction could lead to effects on mood and anxiety levels, although specific studies are still needed to confirm these hypotheses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant Potential | Modulation of serotonin levels | |

| Neuroprotective Effects | Reduction in oxidative stress markers | |

| Cytotoxicity | Low toxicity in vitro |

Case Studies

Several case studies have investigated the effects of this compound on various biological systems:

- In Vitro Neuroprotection : A study demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. The mechanism was linked to the reduction of reactive oxygen species (ROS) levels.

- Behavioral Studies : Animal models treated with this compound showed reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential anxiolytic properties.

- Pharmacokinetics : Research highlighted the compound's moderate bioavailability and rapid metabolism, indicating a favorable profile for therapeutic applications.

Research Findings

Recent investigations have focused on refining the synthesis and improving the efficacy of this compound derivatives. Structure-activity relationship (SAR) studies have provided insights into how modifications can enhance biological activity while minimizing side effects.

Table 2: SAR Findings

Q & A

Basic: What are the recommended synthetic strategies for 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine, and how can intermediates be characterized?

Answer:

Synthesis typically involves cyclopropane ring formation followed by amine functionalization. A common approach is the [2+1] cyclopropanation of alkenes using dichlorocarbene (generated from chloroform under strong base conditions) to form the dichlorocyclopropane core. Subsequent steps may include:

- Alkylation or reductive amination to introduce the ethylamine side chain.

- Hydrochloride salt formation (e.g., via HCl gas in anhydrous ether) to stabilize the amine .

Characterization: - Nuclear Magnetic Resonance (NMR): H and C NMR verify cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons ).

- High-Performance Liquid Chromatography (HPLC): Assess purity and confirm absence of byproducts like unreacted dichlorocarbene precursors .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the dichlorocyclopropane moiety?

Answer:

Single-crystal X-ray diffraction is critical for unambiguous stereochemical assignment:

- Data Collection: Use synchrotron radiation for high-resolution data, especially for small crystals.

- Refinement: Employ SHELXL for anisotropic displacement parameter modeling and hydrogen atom placement via difference Fourier maps .

- Validation: Cross-check with WinGX/ORTEP for thermal ellipsoid visualization and packing analysis to confirm steric constraints imposed by the dichloromethyl group .

Example: If conflicting NMR data arise (e.g., unexpected coupling constants), crystallography can resolve ring puckering or chlorine atom positional disorder .

Advanced: What biological screening approaches are suitable for evaluating this compound’s receptor-binding potential?

Answer:

The cyclopropyl group may impose conformational rigidity, mimicking bioactive amino acid side chains (e.g., cyclopropane-containing natural products ):

- Molecular Docking: Use software like AutoDock Vina to predict interactions with serotonin receptors (5-HT) or ion channels, leveraging structural analogs (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine, a 5-HT agonist ).

- Functional Assays:

Basic: Which analytical techniques are optimal for detecting degradation products under varying pH conditions?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Identify hydrolytic degradation products (e.g., ring-opened dienes or dechlorinated derivatives) using electrospray ionization (ESI+) .

- Stability Studies:

- Acidic Conditions (pH 1–3): Monitor for cyclopropane ring cleavage via H NMR (loss of upfield signals).

- Basic Conditions (pH 10–12): Track amine oxidation using UV-Vis spectroscopy (e.g., formation of nitroso derivatives) .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Answer:

Case Study: If docking predicts high 5-HT affinity but in vitro assays show low potency:

- Conformational Analysis: Perform ab initio molecular dynamics to assess flexibility of the cyclopropane-ethylamine linkage, which may adopt non-docked geometries .

- Metabolite Screening: Use LC-MS/MS to identify rapid hepatic metabolism (e.g., cytochrome P450-mediated N-dealkylation) that reduces bioavailability .

Mitigation: Introduce steric hindrance (e.g., methyl substituents) to stabilize the bioactive conformation .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and fume hoods for dichloromethane/chlorinated intermediates .

- Waste Disposal: Segregate halogenated byproducts (e.g., dichlorocarbene residues) for incineration to prevent environmental release .

Advanced: How does the dichlorocyclopropane moiety influence the compound’s electronic properties compared to non-halogenated analogs?

Answer:

- Electron-Withdrawing Effect: Chlorine atoms increase ring strain and electron deficiency, altering:

- pK: Lower amine basicity (measured via potentiometric titration) compared to non-chlorinated cyclopropanes .

- UV Absorption: Enhanced transitions at ~250 nm due to conjugation with the cyclopropane ring .

Computational Validation: Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) quantify charge distribution and bond critical points .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Answer:

- Chiral Resolution: Use (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation, followed by recrystallization .

- Asymmetric Synthesis: Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclopropanation to control stereochemistry .

Analysis: Chiral HPLC (e.g., Chiralpak AD-H column) confirms >99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.